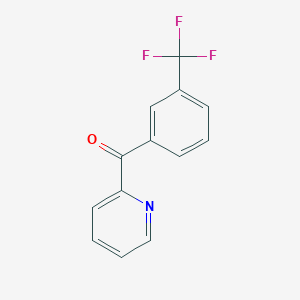

6-(3-Iodophenyl)-6-oxohexanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

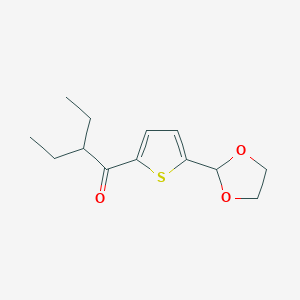

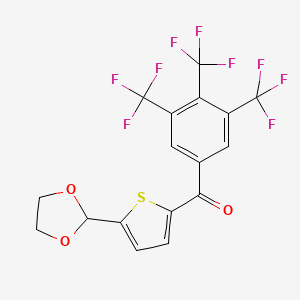

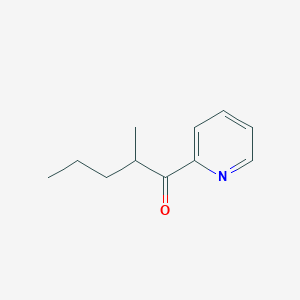

“6-(3-Iodophenyl)-6-oxohexanenitrile” is a complex organic compound. It contains an iodophenyl group, a nitrile group, and a ketone group. The iodophenyl group consists of a phenyl ring (a six-membered carbon ring) with an iodine atom attached. The nitrile group (-CN) contains a carbon triple-bonded to a nitrogen. The ketone group (C=O) consists of a carbon double-bonded to an oxygen .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids or their derivatives. Boronic acids are considered valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of "6-(3-Iodophenyl)-6-oxohexanenitrile" .Molecular Structure Analysis

The molecular structure of “6-(3-Iodophenyl)-6-oxohexanenitrile” would be expected to feature the characteristic groups mentioned in the description. The iodophenyl group would contribute to the aromaticity of the molecule, while the nitrile and ketone groups would introduce polar characteristics .Chemical Reactions Analysis

The chemical reactions involving “6-(3-Iodophenyl)-6-oxohexanenitrile” would likely depend on the reactivity of its functional groups. The iodophenyl group could undergo electrophilic aromatic substitution reactions, while the nitrile and ketone groups could participate in various addition and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-Iodophenyl)-6-oxohexanenitrile” would be influenced by its molecular structure. The presence of the iodophenyl, nitrile, and ketone groups would be expected to confer certain properties, such as polarity and potential for hydrogen bonding .Applications De Recherche Scientifique

Photolysis and Reactivity Studies

6-(3-Iodophenyl)-6-oxohexanenitrile's related compound, 4-chloroaniline, has been studied for its photostability and photoheterolysis in polar media. Such studies contribute to understanding the generation and reactivity of phenyl cations, essential in organic synthesis and photochemistry (Guizzardi et al., 2001).

Homolytic Aromatic Substitution

The compound has similarities to 2-isocyanobiphenyls, which react with aromatic aldehydes via base-promoted homolytic aromatic substitution (BHAS). This reaction is significant for synthesizing aroylated phenanthridines, crucial in developing organic compounds with potential applications in various industries (Leifert et al., 2013).

Synthesis of Pyridines

The study of 5-oxohexanenitrile, a compound structurally related to 6-(3-Iodophenyl)-6-oxohexanenitrile, in cascade reactions with arylboronic acids is notable. This process facilitates the synthesis of 2-methylpyridines, which are valuable in creating various pyridine derivatives. Such derivatives have broad applications in pharmaceuticals, agrochemicals, and materials science (Yao et al., 2020).

Stereoselective Formation of Carbohydrates

The introduction of [1-cyano-2-(2-iodophenyl)]ethylidene group, structurally related to 6-(3-Iodophenyl)-6-oxohexanenitrile, as an acetal-protecting group for carbohydrate thioglycoside donors has been explored. This method is significant for the stereoselective formation of beta-D-mannopyranosides and regioselective radical fragmentation to beta-D-rhamnopyranosides, crucial in carbohydrate chemistry (Crich & Bowers, 2006).

Nucleophilicity and Charge Transfer Studies

Research on compounds similar to 6-(3-Iodophenyl)-6-oxohexanenitrile has contributed to understanding nucleophilicity and charge transfer. For instance, the study of oximes based on their addition to a nitrilium closo-Decaborate cluster sheds light on the reactivity and interaction mechanisms of such compounds, which are valuable in understanding complex organic reactions and designing new synthetic pathways (Bolotin et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as piclidenoson and Namodenoson , are known to interact with adenosine receptors, particularly the A3 subtype . Adenosine receptors play a crucial role in various physiological processes, including inflammation and immune responses .

Mode of Action

Based on the action of structurally similar compounds, it may interact with its targets (potentially adenosine receptors) and induce changes in cellular signaling pathways . For instance, Piclidenoson, an adenosine A3 receptor antagonist, deregulates the NF-kappaB signaling pathway in inflammatory cells, initiating immunomodulatory effects .

Biochemical Pathways

For example, activation of the A3 adenosine receptor can provide anti-inflammatory and neuroprotective effects, as seen in models of stroke and inflammatory diseases .

Result of Action

Similar compounds like piclidenoson have shown anti-inflammatory effects, particularly in rheumatoid arthritis patients .

Safety and Hazards

Orientations Futures

The future directions for research involving “6-(3-Iodophenyl)-6-oxohexanenitrile” could be numerous, given the versatility of its functional groups. For instance, it could be explored for potential applications in medicinal chemistry, given the known biological activity of iodophenyl-containing compounds .

Propriétés

IUPAC Name |

6-(3-iodophenyl)-6-oxohexanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14/h4-6,9H,1-3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECOPSDWOKBWGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642250 |

Source

|

| Record name | 6-(3-Iodophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-95-8 |

Source

|

| Record name | 6-(3-Iodophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.